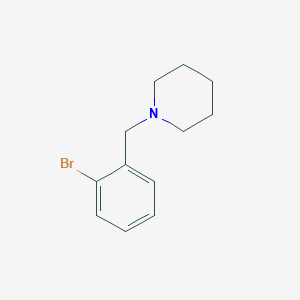

1-(2-Bromobenzyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPWAILJEPQMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586198 | |

| Record name | 1-[(2-Bromophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-22-9 | |

| Record name | 1-[(2-Bromophenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Bromophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromobenzyl)piperidine: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromobenzyl)piperidine is a substituted heterocyclic compound belonging to the N-benzylpiperidine class of molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds. The N-benzylpiperidine core allows for versatile interactions with various biological targets, and substitutions on the benzyl and piperidine rings can be used to fine-tune the pharmacological properties of these molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a plausible synthetic route for this compound. Due to the limited availability of experimental data for this specific compound in the public domain, this guide combines available information with predicted data and established methodologies for related compounds to serve as a valuable resource for researchers.

Chemical Structure and Identification

This compound consists of a piperidine ring N-substituted with a 2-bromobenzyl group.

-

IUPAC Name: 1-[(2-bromophenyl)methyl]piperidine

-

Canonical SMILES: C1CCN(CC1)CC2=CC=CC=C2Br

-

InChI Key: YHPWAILJEPQMRO-UHFFFAOYSA-N

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not widely available in the literature. The following table summarizes known and predicted data to provide an estimate of its characteristics.

| Property | Value | Source |

| Molecular Weight | 254.17 g/mol | [1][2] |

| Physical Form | Liquid | [2] |

| Boiling Point | 146-152 °C (at 10 Torr) | [3] |

| Density (Predicted) | 1.323 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 8.47 ± 0.10 | [3] |

| Solubility | Data not available. Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. |

Synthesis of this compound

A common and effective method for the synthesis of N-benzylpiperidine derivatives is the N-alkylation of piperidine with a corresponding benzyl halide. For this compound, this involves the reaction of piperidine with 2-bromobenzyl bromide.

General Reaction Scheme

General reaction for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol based on general procedures for the N-alkylation of secondary amines.

Materials:

-

Piperidine

-

2-Bromobenzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of piperidine (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of 2-bromobenzyl bromide (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Experimental Workflow

General experimental workflow for synthesis and characterization.

Spectroscopic Data (Predicted)

| Technique | Predicted Data/Expected Characteristics |

| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-7.6 ppm) corresponding to the protons on the bromobenzyl group.- A singlet for the benzylic methylene protons (-CH₂-) adjacent to the piperidine nitrogen (expected around δ 3.5 ppm).- Multiplets in the aliphatic region (δ 1.4-2.5 ppm) corresponding to the protons on the piperidine ring. |

| ¹³C NMR | - Resonances in the aromatic region (δ 120-140 ppm) for the carbons of the bromobenzyl group.- A resonance for the benzylic methylene carbon (-CH₂-) (expected around δ 60-65 ppm).- Resonances for the piperidine ring carbons (expected in the range of δ 20-55 ppm). |

| IR Spectroscopy | - C-H stretching vibrations (aromatic and aliphatic) around 2800-3100 cm⁻¹.- C=C stretching vibrations (aromatic) around 1450-1600 cm⁻¹.- C-N stretching vibration around 1000-1200 cm⁻¹.- C-Br stretching vibration in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight (254.17 for C₁₂H₁₆⁷⁹BrN and 256.17 for C₁₂H₁₆⁸¹BrN, showing a characteristic isotopic pattern for bromine).- Fragmentation patterns corresponding to the loss of the benzyl group or fragments of the piperidine ring. |

Biological Activity and Drug Development Potential

While there is no specific information on the biological activity of this compound, the N-benzylpiperidine scaffold is a well-established pharmacophore found in numerous drugs and clinical candidates.[4][5][6][7] Derivatives of N-benzylpiperidine have shown a wide range of pharmacological activities, including:

-

Acetylcholinesterase (AChE) Inhibition: Donepezil, a prominent drug for Alzheimer's disease, features an N-benzylpiperidine core.[8]

-

Dopamine Transporter (DAT) Affinity: Certain substituted N-benzylpiperidines exhibit high affinity for the dopamine transporter, making them relevant for CNS disorders.[9]

-

Antimicrobial and Antifungal Activity: Various piperidine derivatives have been screened for and have shown promising antibacterial and antifungal properties.[10]

-

Anticancer Properties: The piperidine moiety is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects.

The 2-bromo substitution on the benzyl ring of this compound provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a library of derivatives for biological screening.

Representative Signaling Pathway: GPCR Modulation

Many drugs containing the piperidine moiety exert their effects by modulating G-Protein Coupled Receptors (GPCRs).[11] GPCRs are a large family of cell surface receptors that play a crucial role in a multitude of physiological processes. The following diagram illustrates a general GPCR signaling cascade, a common pathway investigated for novel piperidine-containing drug candidates.

A representative G-Protein Coupled Receptor (GPCR) signaling pathway.

Note: This is a generalized pathway. The specific G-protein, effector, and second messenger involved would depend on the particular GPCR and the nature of the ligand-receptor interaction.

Conclusion

This compound is a chemical entity with potential for further exploration in drug discovery, given the established importance of the N-benzylpiperidine scaffold. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its structure, predicted properties, and a reliable synthetic approach. The presence of the bromine atom offers a versatile point for synthetic elaboration, enabling the creation of diverse chemical libraries for biological screening. Future research on this and related compounds could uncover novel pharmacological activities and contribute to the development of new therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 1459-22-9 [sigmaaldrich.com]

- 3. This compound CAS#: 1459-22-9 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Bromobenzyl)piperidine (CAS Number: 1459-22-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromobenzyl)piperidine is a substituted N-benzylpiperidine derivative. The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1] While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motif suggests potential for interaction with various biological targets, particularly within the central nervous system. This technical guide provides a summary of its known properties, a probable synthetic route based on established chemical principles, and an overview of the biological relevance of the broader N-benzylpiperidine class of compounds.

Chemical and Physical Properties

Commercially available data provides fundamental physicochemical properties for this compound.[2] These properties are essential for its handling, storage, and application in a research setting.

| Property | Value | Reference |

| CAS Number | 1459-22-9 | [2] |

| Molecular Formula | C₁₂H₁₆BrN | [2] |

| Molecular Weight | 254.17 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥98% | [2] |

| InChI Key | YHPWAILJEPQMRO-UHFFFAOYSA-N | [2] |

Note: Additional physical properties such as boiling point, density, and refractive index may be available from specific suppliers but are not consistently reported across all sources.

Synthesis

The synthesis of this compound is not explicitly detailed in peer-reviewed literature. However, its structure lends itself to a straightforward synthesis via the N-alkylation of piperidine with 2-bromobenzyl bromide. This is a common and well-established method for the formation of N-benzylpiperidine derivatives.[3]

General Experimental Protocol: N-alkylation of Piperidine

This protocol is a representative procedure for the synthesis of N-benzylpiperidine derivatives and can be adapted for the synthesis of this compound.

Materials:

-

Piperidine

-

2-Bromobenzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of piperidine (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.5-2.0 equivalents).

-

Stir the mixture at room temperature.

-

Slowly add a solution of 2-bromobenzyl bromide (1.0-1.2 equivalents) in the same solvent to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., thin-layer chromatography or gas chromatography-mass spectrometry).

-

Upon completion, the reaction mixture is worked up by filtering off the base and removing the solvent under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

References

Spectroscopic Characterization of 1-(2-Bromobenzyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound 1-(2-Bromobenzyl)piperidine. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, the data presented herein is a predictive analysis based on the known spectroscopic behavior of structurally similar compounds. This document also outlines generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of organic molecules.

Data Presentation

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimated based on data from analogous structures and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | d | 1H | Ar-H |

| ~7.2 - 7.4 | m | 2H | Ar-H |

| ~7.0 - 7.1 | t | 1H | Ar-H |

| ~3.6 | s | 2H | -CH₂-Ar |

| ~2.4 - 2.6 | m | 4H | -N-(CH₂)₂- (piperidine) |

| ~1.5 - 1.7 | m | 4H | -(CH₂)₂- (piperidine) |

| ~1.4 - 1.5 | m | 2H | -CH₂- (piperidine) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Ar-C (quaternary) |

| ~132 | Ar-CH |

| ~131 | Ar-C (quaternary, C-Br) |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~62 | -CH₂-Ar |

| ~54 | -N-(CH₂)₂- (piperidine) |

| ~26 | -(CH₂)₂- (piperidine) |

| ~24 | -CH₂- (piperidine) |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2800 | Strong | C-H stretch (aliphatic) |

| ~1590, 1470, 1440 | Medium-Strong | C=C stretch (aromatic) |

| ~1020 | Medium | C-N stretch |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

| ~650 | Medium | C-Br stretch |

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 253/255 | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 174 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 84 | [C₅H₁₀N]⁺ (Piperidine fragment) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be filtered into a clean NMR tube to a height of about 4-5 cm.[1] An internal standard, such as tetramethylsilane (TMS), is typically added.[2]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters for routine spectra are generally used, but may be adjusted to improve signal-to-noise or resolution.

-

Data Acquisition:

-

¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.[3]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

For a Liquid Sample: A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[4]

-

For a Solid Sample (as a thin film): A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride or acetone).[5] A drop of this solution is placed on a KBr plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[5]

-

For a Solid Sample (as a KBr pellet): A few milligrams of the sample are ground with anhydrous KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Background Spectrum: A background spectrum of the empty sample compartment (or the KBr plates/pellet without the sample) is recorded. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the sample holder.

-

Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the frequencies at which the radiation is absorbed.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The x-axis is typically reported in wavenumbers (cm⁻¹), and the y-axis in percent transmittance.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol, acetonitrile, or dichloromethane, typically at a concentration of about 1 mg/mL, which is then further diluted.[6] The solution must be free of any particulate matter.[6]

-

Sample Introduction: The sample solution is introduced into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatography (GC) column.

-

Ionization: The sample molecules are ionized. A common method for small organic molecules is Electron Ionization (EI), where a high-energy electron beam is used to knock an electron from the molecule, forming a radical cation (molecular ion).[7]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer. The analyzer, which can be a quadrupole, time-of-flight (TOF), or magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).[8]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mit.edu [web.mit.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. eng.uc.edu [eng.uc.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. fiveable.me [fiveable.me]

Molecular weight and formula of 1-(2-Bromobenzyl)piperidine

An In-depth Technical Guide to 1-(2-Bromobenzyl)piperidine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a detailed summary of the compound's molecular and physicochemical properties, a general synthetic protocol, and an exploration of its potential biological activities based on related compounds.

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[1] Its presence often confers favorable pharmacokinetic properties.[1] The incorporation of a 2-bromobenzyl group suggests potential for various chemical modifications and biological interactions. This guide aims to consolidate the available information on this compound, providing a foundation for further research and development.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₆BrN | |

| Molecular Weight | 254.17 g/mol | |

| CAS Number | 1459-22-9 | [2] |

| Physical Form | Liquid | |

| Purity | 98% | |

| InChI Key | YHPWAILJEPQMRO-UHFFFAOYSA-N |

Synthesis

General Experimental Protocol: N-Alkylation of Piperidine

This protocol describes a typical procedure for the synthesis of N-benzylpiperidine derivatives.

Materials:

-

Piperidine

-

2-Bromobenzyl bromide (or chloride)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetonitrile (CH₃CN) or another suitable polar aprotic solvent

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of piperidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature.

-

Add 2-bromobenzyl bromide (1.1 equivalents) dropwise to the stirring suspension.

-

Continue stirring the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove the inorganic solids.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

Direct biological activity data for this compound is not extensively documented in the public domain. However, the structural motifs present in the molecule, namely the piperidine ring and the benzyl group, are features of many biologically active compounds. This allows for informed speculation on its potential pharmacological profile.

The piperidine scaffold is a key component in a wide array of pharmaceuticals targeting the central nervous system (CNS), as well as those with anticancer and antimicrobial properties.[1][3] Benzylpiperidine derivatives, in particular, have been investigated for a range of activities, including as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[4]

Furthermore, many piperidine and piperazine derivatives are known to interact with sigma receptors (σ₁ and σ₂).[5] These receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. The general structure of this compound aligns with the pharmacophoric features of some known sigma receptor ligands.

Based on the activities of structurally related compounds, this compound could potentially be investigated for the following biological activities:

-

CNS activity: Modulation of neurotransmitter receptors or enzymes.

-

Anticancer activity: Inhibition of cancer cell proliferation.

-

Antimicrobial activity: Inhibition of bacterial or fungal growth.

The following diagram illustrates a generalized workflow for the synthesis and preliminary biological evaluation of piperidine derivatives like this compound.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not provided in the search results. However, the expected spectral features can be predicted based on its structure.

-

¹H NMR: Signals corresponding to the protons of the piperidine ring would be expected in the aliphatic region (typically 1.5-3.0 ppm). The benzylic protons would likely appear as a singlet around 3.5-4.5 ppm. The aromatic protons of the bromobenzyl group would be observed in the aromatic region (around 7.0-7.6 ppm).

-

¹³C NMR: Resonances for the carbon atoms of the piperidine ring would be expected in the range of 20-60 ppm. The benzylic carbon would appear around 60-70 ppm, and the aromatic carbons would be found in the 120-140 ppm region.

-

IR Spectroscopy: Characteristic peaks for C-H stretching of both aliphatic and aromatic groups would be present. A C-N stretching vibration would also be expected.

-

Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (254.17 g/mol ), and would show a characteristic isotopic pattern due to the presence of a bromine atom.

Conclusion

This compound is a compound of interest for medicinal chemistry and drug discovery due to its structural features. While specific biological data and detailed synthetic protocols are not yet widely published, this guide provides a foundational understanding of its properties and potential applications based on the well-established chemistry and pharmacology of related piperidine derivatives. Further experimental investigation is warranted to fully elucidate the biological activity and therapeutic potential of this compound.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

The N-Benzyl Piperidine Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl piperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its unique combination of a flexible benzyl group and a saturated piperidine ring allows for diverse interactions with a wide range of biological targets. This technical guide provides an in-depth overview of the significant biological activities reported for N-benzyl piperidine derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid in drug discovery and development efforts.

Cholinesterase Inhibition: A Key Strategy in Alzheimer's Disease

N-benzyl piperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of selected N-benzyl piperidine derivatives against AChE and BuChE.

| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| 4a | AChE | 2.08 ± 0.16 | Donepezil | - | [1] |

| BuChE | 7.41 ± 0.44 | - | - | [1] | |

| d5 | HDAC | 0.17 | - | - | [2] |

| AChE | 6.89 | - | - | [2] | |

| d10 | HDAC | 0.45 | - | - | [2] |

| AChE | 3.22 | - | - | [2] | |

| 21 | AChE | 0.00056 | - | - | [3] |

| 15b | eeAChE | 0.39 ± 0.11 | - | - | [4] |

| huAChE | 1.49 ± 0.43 | - | - | [4] | |

| huBChE | 1.33 ± 0.55 | - | - | [4] | |

| 15j | eqBChE | 0.16 ± 0.04 | - | - | [4] |

| huAChE | 1.25 ± 0.48 | - | - | [4] | |

| huBChE | 0.66 ± 0.22 | - | - | [4] | |

| 28 | AChE | 0.41 ± 1.25 | Donepezil | - | [5] |

| 20 | AChE | 5.94 ± 1.08 | Donepezil | - | [5] |

| 19 | AChE | 5.10 ± 0.24 | Galantamine | 1.19 ± 0.046 | [6] |

| BuChE | 26.78 ± 0.81 | - | - | [6] | |

| 21 | BuChE | 6.16 ± 0.29 | - | - | [6] |

| 82e | AChE | 0.0027 | Donepezil | 0.0127 | [7] |

| 82f | AChE | 0.0058 | Donepezil | 0.0127 | [7] |

| 108a | AChE | 0.00044 | - | - | [7] |

| 108b | AChE | 0.00125 | - | - | [7] |

| 108c | AChE | 0.00146 | - | - | [7] |

| 108e | AChE | 0.0052 | - | - | [7] |

| 108f | AChE | 0.0066 | - | - | [7] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Several N-benzyl piperidine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes.

Quantitative Data: Antimicrobial Activity

The table below presents the minimum inhibitory concentrations (MIC) of various N-benzyl piperidine derivatives against different microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |

| 3a | Mycobacterium tuberculosis H37Rv | >6.25 | - | - | [8] |

| Piperidine Sulfobetaines (general) | Gram-positive bacteria | - | - | - | [9] |

| Ciprofloxacin derivatives with N-benzylpiperazine | Gram-positive strains (including MRSA and MRSE) | 0.06-32 | Ciprofloxacin | - | [10] |

| Sparfloxacin and Gatifloxacin derivatives | Gram-positive bacterial strains | 1-5 | - | - | [10] |

| 3a, 3b | P. aeruginosa, E. coli | 1 | - | - |

Anticancer Activity: Targeting Proliferation and Viability of Cancer Cells

The N-benzyl piperidine scaffold has also been explored for its potential in cancer therapy. Derivatives have shown cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting cell cycle progression.

Quantitative Data: Anticancer Activity

This table summarizes the half-maximal inhibitory concentration (IC50) values of N-benzyl piperidine derivatives against different human cancer cell lines.

| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| N-Benzyl-3,5-di(arylmethylene)-4-piperidone derivatives | Various tumor cells | - | - | - | [11] |

Sigma Receptor Modulation: A Target for Neurological Disorders

N-benzyl piperidine derivatives have been identified as high-affinity ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of central nervous system disorders, including neuropathic pain and psychiatric conditions.

Quantitative Data: Sigma Receptor Binding Affinity

The following table displays the binding affinities (Ki) of N-benzyl piperidine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors.

| Compound ID | Receptor | Ki (nM) | Selectivity (σ2/σ1) | Reference Compound | Ki (nM) | Citation |

| BFP | σ1 | 10.9 ± 3.44 | 13.1 | - | - | |

| 1 | σ1 | 3.2 | - | Haloperidol | 2.5 | [12] |

| 15 | σ1 | 1.6 | 886 | Haloperidol | - | [13][14] |

| 21 | σ1 | 8.8 | 370 | - | - | [13][14] |

| 22 | σ1 | 145 | - | - | - | [13][14] |

| 1b, (R)-2b, (S)-2b | σ1 | 0.89–1.49 | - | - | - | [15] |

| 1a, (R)-2a, (S)-2a | σ1 | 0.34–1.18 | - | - | - | [15] |

| 4a | σ2 | 17.2 | - | - | - | [15] |

Nicotinic Acetylcholine Receptor Antagonism

Certain N-benzyl piperidine derivatives have been shown to act as antagonists at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[16][17] This activity suggests their potential therapeutic application in conditions where modulation of cholinergic signaling is beneficial.[16]

Quantitative Data: α7 nAChR Antagonist Activity

The table below lists the half-maximal inhibitory concentration (IC50) values for the antagonist activity of N-benzyl piperidine derivatives on α7 nAChRs.

| Compound ID | Receptor Subtype | IC50 (µM) | Citation |

| 13 | α7 nAChR | Submicromolar | [16][17][18] |

| 26 | α7 nAChR | Submicromolar | [16][17][18] |

| 38 | α7 nAChR | Submicromolar | [16][17][18] |

| 48 | α7 nAChR | Comparable to 13, 26, 38 | [16][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of N-benzyl piperidine derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.[19][20][21][22]

Principle: The assay is based on the enzymatic hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine.[19][21] Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.[19][20]

Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

-

AChE enzyme solution

-

Test compound solutions at various concentrations

Procedure (96-well plate format):

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[19]

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[19]

-

Initiation of Reaction: Add 10 µL of ATCI solution to all wells except the blank.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[19]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[19]

-

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[23][24][25][26][27]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.[25]

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (~1.5 × 10⁸ CFU/mL)

-

Test compound solutions

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no bacteria)

Procedure:

-

Prepare Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.[24]

-

Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound and the growth control well.[24]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[24]

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.[25]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30][31]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[30] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.[31]

Reagents:

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Cells to be tested

-

Test compound solutions

Procedure (96-well plate format):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.[29]

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[31]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Sigma Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for sigma receptors.[13][14][32][33][34][35][36]

Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors or [³H]DTG for σ2 receptors) for binding to the receptor in a membrane preparation. The amount of radioactivity bound to the membrane is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).[32][33]

Materials:

-

Membrane preparation from a tissue or cell line expressing the sigma receptor of interest (e.g., guinea pig brain for σ1)

-

Radiolabeled ligand (e.g., --INVALID-LINK---pentazocine)

-

Unlabeled ligand for non-specific binding determination (e.g., Haloperidol)

-

Test compound solutions at various concentrations

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup (in a 96-well plate):

-

Total Binding: Membrane preparation, radiolabeled ligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of an unlabeled ligand.

-

Competitive Binding: Membrane preparation, radiolabeled ligand, and varying concentrations of the test compound.[33]

-

-

Incubation: Incubate the plate for a specific time at a defined temperature (e.g., 90 minutes at 37°C for σ1).[32]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[33]

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from the competitive binding curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[33]

-

Visualizations: Workflows and Pathways

General Synthesis of N-Benzyl Piperidine Derivatives

A common method for the synthesis of N-benzyl piperidine derivatives is through the N-alkylation of a piperidine precursor with a benzyl halide.[37]

Caption: A typical N-alkylation reaction for synthesizing N-benzyl piperidine derivatives.

Acetylcholinesterase Inhibition Assay Workflow

The following diagram illustrates the key steps in the Ellman's method for assessing AChE inhibition.

Caption: Step-by-step workflow of the Ellman's method for AChE activity measurement.

Sigma-1 Receptor Signaling Overview

This diagram provides a simplified overview of the sigma-1 receptor's role as a ligand-operated chaperone at the mitochondria-associated ER membrane (MAM).

Caption: Overview of sigma-1 receptor activation and its role in cellular signaling.

This technical guide serves as a foundational resource for researchers interested in the diverse biological activities of N-benzyl piperidine derivatives. The provided data, protocols, and visualizations are intended to facilitate further investigation and the rational design of novel therapeutic agents based on this versatile chemical scaffold.

References

- 1. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Page loading... [guidechem.com]

- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ricerca.uniba.it [ricerca.uniba.it]

- 16. N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. repositorio.uam.es [repositorio.uam.es]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 24. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 25. Broth Microdilution | MI [microbiology.mlsascp.com]

- 26. protocols.io [protocols.io]

- 27. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. broadpharm.com [broadpharm.com]

- 31. creative-diagnostics.com [creative-diagnostics.com]

- 32. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

- 34. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 36. med.upenn.edu [med.upenn.edu]

- 37. benchchem.com [benchchem.com]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold." This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.

Key Physicochemical Properties:

-

Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of the conjugate acid typically around 11.22.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[2] This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[3] This balance can be fine-tuned through substitution, allowing medicinal chemists to modulate a compound's solubility and permeability to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The piperidine ring is generally considered to be metabolically stable.[1] However, the positions adjacent to the nitrogen atom can be susceptible to oxidation. Strategic substitution at these positions can enhance metabolic stability.[1]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, making it a highly versatile and frequently employed scaffold in the development of new therapeutics.[1][4]

Therapeutic Applications of Piperidine-Containing Drugs

The piperidine scaffold is a key structural component in a wide range of FDA-approved drugs, demonstrating its broad therapeutic utility. These drugs target a diverse array of biological systems and are used to treat a multitude of diseases.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Donepezil | Central Nervous System (CNS) | Reversible inhibitor of acetylcholinesterase (AChE)[5] |

| Methylphenidate | Central Nervous System (CNS) | Dopamine and norepinephrine reuptake inhibitor |

| Fexofenadine | Allergy & Immunology | Histamine H1 receptor antagonist[6][7] |

| Paroxetine | Psychiatry | Selective serotonin reuptake inhibitor (SSRI) |

| Risperidone | Psychiatry | Antagonist of dopamine D2 and serotonin 5-HT2A receptors[8] |

| Raloxifene | Women's Health | Selective estrogen receptor modulator (SERM) |

| Haloperidol | Psychiatry | Dopamine D2 receptor antagonist |

| Loperamide | Gastroenterology | µ-opioid receptor agonist in the myenteric plexus |

| Pioglitazone | Endocrinology | Peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist |

| Minoxidil | Dermatology/Cardiovascular | ATP-sensitive potassium channel opener[2] |

Quantitative Biological Activity Data

The potency of piperidine-containing compounds is a critical factor in their development as therapeutic agents. The following tables summarize key quantitative data for representative piperidine derivatives across different therapeutic areas.

Anticancer Activity

| Compound/Series | Cancer Cell Line(s) | IC50 (µM) |

| 3,5-bis(2-chlorobenzylidene)-4-piperidone | A549 (Lung Carcinoma) | < 5 |

| 3,5-bis(2-bromobenzylidene)-4-piperidone | A549 (Lung Carcinoma) | < 5 |

| Piperine | HCT-8 (Colon) | 66.0 |

| Piperine | B16 (Melanoma) | 69.9 |

| Tetramethylpiperidine-substituted phenazines (B3962) | Various cancer cell lines | 0.36 µg/mL (mean)[9] |

| Tetramethylpiperidine-substituted phenazines (B4125) | Various cancer cell lines | 0.48 µg/mL (mean)[9] |

| Tetramethylpiperidine-substituted phenazines (B4126) | Various cancer cell lines | 0.47 µg/mL (mean)[9] |

| Piperidine Derivative (Compound 17a) | PC3 (Prostate Cancer) | Concentration-dependent inhibition |

Central Nervous System (CNS) Activity

| Compound | Target | Ki (nM) |

| Haloperidol | σ1 Receptor | 3.2[10] |

| Haloperidol | σ2 Receptor | 4.3[10] |

| Fexofenadine | H1 Receptor | 10[6] |

| Donepezil | Acetylcholinesterase | IC50: 41 nM (in 1.2-fold diluted blood)[3] |

| Piperidine Derivative (Compound 5) | hH3 Receptor | 7.70[11] |

| Piperidine Derivative (Compound 5) | σ1 Receptor | 3.64[11] |

| Piperidine Derivative (Compound 11) | hH3 Receptor | 6.2[11] |

| Piperidine Derivative (Compound 11) | σ1 Receptor | 4.41[11] |

Antimicrobial Activity

| Compound/Extract | Microorganism | MIC (µg/mL) |

| Piperine | Escherichia coli | 19[12] |

| Piperlongumine | Sarcina sp. | 9.7[12] |

| Piperlongumine | Escherichia coli | 39[12] |

| Piper guineense hexane leaf extract | Sarcina sp. | 19[12] |

| Piper guineense hexane leaf extract | Staphylococcus aureus | 78[12] |

| Piper guineense hexane leaf extract | Enterobacter aerogenes | 78[12] |

| Piperidine Derivative (Compound 6) | Bacillus subtilis | 750[13][14] |

| Piperidine Derivative (Compound 6) | Various Bacteria | 1500[13][14] |

Key Signaling Pathways

Piperidine-containing drugs exert their therapeutic effects by modulating various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by piperidine-based drugs.

Caption: The canonical NF-κB signaling pathway, a target for anti-inflammatory piperidine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperidine-containing compounds.

Synthesis of Piperidine-Containing Drugs

The synthesis of piperidine-containing pharmaceuticals often involves multi-step sequences that leverage a variety of organic reactions to construct and functionalize the heterocyclic core. Below are detailed methodologies for the synthesis of three prominent examples.

1. Synthesis of Donepezil

Donepezil is synthesized via an aldol condensation between 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde, followed by reduction.[8][14][15][16][17]

-

Step 1: Synthesis of N-benzyl-4-piperidinecarboxaldehyde:

-

To a solution of 4-piperidinecarboxaldehyde in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

-

Add benzyl bromide dropwise at room temperature and stir the reaction mixture until completion (monitored by TLC).

-

Work up the reaction mixture by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Aldol Condensation and Reduction:

-

To a solution of 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde in a suitable solvent (e.g., ethanol), add a strong base (e.g., sodium hydroxide) at room temperature.

-

Stir the reaction mixture until the condensation is complete.

-

The resulting intermediate is then reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

After the reduction is complete, filter the catalyst and concentrate the filtrate.

-

The crude Donepezil is then purified by recrystallization or column chromatography.

-

2. Synthesis of Fexofenadine

A common synthetic route to fexofenadine involves the alkylation of α,α-dimethylphenylacetic acid ethyl ester with a piperidine-containing intermediate.[18][19][20][21][22]

-

Step 1: Preparation of the piperidine intermediate:

-

React 4-hydroxydiphenylmethanol with 1-bromo-4-chlorobutane in the presence of a base to form 4-(4-chlorobutoxy)benzhydrol.

-

Cyclize this intermediate with piperidine to form 1-(4-(4-hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one.

-

-

Step 2: Alkylation and Hydrolysis:

-

Alkylate the ethyl ester of α,α-dimethylphenylacetic acid with the piperidine intermediate from Step 1 in the presence of a strong base (e.g., sodium hydride).

-

Hydrolyze the resulting ester using a base (e.g., sodium hydroxide) in a mixture of water and a suitable organic solvent (e.g., methanol).

-

Acidify the reaction mixture to precipitate fexofenadine.

-

The crude product is collected by filtration and purified by recrystallization.

-

3. Synthesis of Paroxetine

The synthesis of paroxetine often involves the coupling of a 3-hydroxymethyl-4-(4-fluorophenyl)piperidine derivative with sesamol.[15][21][23][24][25]

-

Step 1: Synthesis of the key piperidine intermediate:

-

A multi-step synthesis is typically employed, starting from a suitable precursor like 4-fluorobenzaldehyde.

-

Key steps often involve asymmetric synthesis or resolution to obtain the desired (3S, 4R) stereochemistry.

-

-

Step 2: Coupling with Sesamol:

-

The hydroxyl group of the piperidine intermediate is converted to a good leaving group (e.g., a tosylate or mesylate).

-

The resulting compound is then reacted with sesamol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).

-

-

Step 3: Deprotection:

-

If the piperidine nitrogen is protected (e.g., with a benzyl group), this protecting group is removed, often by catalytic hydrogenation.

-

The final product, paroxetine, is then isolated and purified, often as a hydrochloride salt.

-

In Vitro Biological Assays

1. MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[18][19][26][27]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the piperidine-containing test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound.[28]

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Procedure:

-

Prepare serial twofold dilutions of the piperidine-containing test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Include positive (microorganism in broth without the compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

-

3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of AChE, such as donepezil.[3][5][9][29][30]

-

Principle: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.

-

Procedure:

-

In a 96-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0), DTNB, and the test compound at various concentrations.

-

Add the AChE enzyme and pre-incubate for a short period.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound to determine the IC50 value.

-

Experimental and Drug Discovery Workflow

The development of a new drug based on a privileged scaffold like piperidine follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Caption: A generalized workflow for drug discovery and development centered on the piperidine scaffold.

Conclusion

The piperidine scaffold is an undeniably powerful tool in the arsenal of the medicinal chemist. Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating infectious diseases and cancer, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Use of a novel radiometric method to assess the inhibitory effect of donepezil on acetylcholinesterase activity in minimally diluted tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fexofenadine hydrochloride, H1 receptor antagonist (CAS 153439-40-8) | Abcam [abcam.com]

- 7. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 8. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. academicjournals.org [academicjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Total Synthesis of (±)-Paroxetine by Diastereoconvergent Cobalt-Catalysed Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]

- 17. ijsr.net [ijsr.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. thepharmajournal.com [thepharmajournal.com]

- 21. WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google Patents [patents.google.com]

- 22. EP1641773B1 - Process for preparing raloxifene hydrochloride - Google Patents [patents.google.com]

- 23. Production Method of Paroxetine - Chempedia - LookChem [lookchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Initial Synthesis of Substituted Benzylpiperidines

For Researchers, Scientists, and Drug Development Professionals

The substituted benzylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds. Its derivatives have shown significant therapeutic potential, acting as analgesics, antidepressants, and agents targeting various neurotransmitter systems.[1] The position of the benzyl substitution on the piperidine ring—whether on the nitrogen or a carbon atom—dramatically influences the molecule's biological activity and synthetic accessibility. This in-depth technical guide provides a comprehensive overview of the core initial synthesis routes for this versatile scaffold, complete with comparative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in drug development and medicinal chemistry.

Core Synthetic Strategies

The synthesis of substituted benzylpiperidines can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of a particular route often depends on the desired substitution pattern (N-, 2-, 3-, or 4-benzyl), availability of starting materials, and the need for stereochemical control. The most prominent methods include reductive amination, Grignard reactions, catalytic hydrogenation, and direct N-alkylation.

Reductive Amination

Reductive amination is a highly efficient and versatile one-pot method for the formation of carbon-nitrogen bonds, making it a popular choice for the synthesis of N-benzylpiperidines and certain C-substituted derivatives.[1] The reaction proceeds through the in-situ formation of an imine or iminium ion from a ketone or aldehyde and an amine, which is then reduced by a selective hydride agent to the corresponding amine.[1]

Logical Workflow: Reductive Amination

Caption: Logical workflow for N-benzylpiperidine synthesis via reductive amination.

Experimental Protocol: Synthesis of N-Benzylpiperidine via Reductive Amination [2]

-

Reaction Setup: To a round-bottom flask, add the piperidine derivative (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE).

-

Iminium Ion Formation: Stir the solution at room temperature for 30-60 minutes. Acetic acid can be added as a catalyst to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., DCM, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylpiperidine.

| Reducing Agent | Typical Solvent | Reaction Time | Yield (%) | Reference |

| NaBH(OAc)₃ | DCE / DCM | 2-12 h | High | [1][2] |

| NaBH₃CN | Methanol | 4-6 h | Good to High | [1][3] |

| Catalytic Hydrogenation | Ethanol / Acetic Acid | 6-24 h | High | [1][4] |

Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and is particularly useful for the synthesis of 2- and 3-substituted benzylpiperidines. This method typically involves the addition of a benzylmagnesium halide to a suitable piperidine-based electrophile.

Logical Workflow: Synthesis of 2-Benzylpiperidine via Grignard Reaction

Caption: Proposed workflow for the synthesis of 2-benzylpiperidine using a Grignard reaction.[3]

Experimental Protocol: Synthesis of 2-Benzylpiperidine (Proposed) [3]

This protocol is based on well-established principles for analogous transformations.

-

N-Protection of 2-Piperidone: Protect the secondary amine of 2-piperidone with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, using Boc₂O and DMAP in CH₂Cl₂.

-

Grignard Reaction: Add benzylmagnesium chloride (BnMgCl) to the N-Boc-2-piperidone in an anhydrous solvent like THF. This forms a hemiaminal intermediate. An acidic workup is then performed.

-

Reduction and Deprotection: The intermediate is reduced to form N-Boc-2-benzylpiperidine using a reducing agent such as sodium borohydride (NaBH₄). Subsequent removal of the Boc protecting group with an acid (e.g., TFA or HCl) yields the final product, 2-benzylpiperidine.

A similar strategy can be employed for 3-benzylpiperidines by reacting a substituted phenylmagnesium bromide with pyridine-3-carboxaldehyde.[5]

| Substrate | Grignard Reagent | Key Steps | Yield (%) | Reference |

| N-Boc-2-piperidone | Benzylmagnesium chloride | Grignard addition, Reduction, Deprotection | Moderate to Good (Proposed) | [3] |

| Pyridine-3-carboxaldehyde | Substituted phenylmagnesium bromide | Grignard addition, Deoxygenation, Hydrogenation | Moderate to Good | [5] |

Catalytic Hydrogenation

Catalytic hydrogenation is a direct and industrially scalable method, particularly for the synthesis of 2- and 4-benzylpiperidines from their corresponding benzylpyridine precursors.[4][6][7] This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a metal catalyst and a hydrogen source.[4]

Logical Workflow: Catalytic Hydrogenation

Caption: General workflow for benzylpiperidine synthesis via catalytic hydrogenation.

Experimental Protocol: Synthesis of 2-Benzylpiperidine via Catalytic Hydrogenation [4]

-

Reactor Setup: A solution of 2-benzylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is introduced into a high-pressure reactor.

-

Catalyst Addition: A catalytic amount of a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added.

-

Hydrogenation: The reactor is pressurized with hydrogen gas (typically 50-100 atm) and the reaction mixture is stirred at a specific temperature (ranging from room temperature to 80°C) for a designated period (typically 6-24 hours).

-

Workup: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

Purification: The resulting crude product is then purified, often by distillation or chromatography, to yield 2-benzylpiperidine.

| Substrate | Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) | Reference |

| 2-Benzylpyridine | PtO₂ or Pd/C | 50-100 | RT - 80 | High | [4][6] |

| 4-Cyanopyridine & Toluene | Not specified | Not specified | Not specified | Good | [7][8] |

Direct N-Alkylation

The most straightforward route to N-benzylpiperidines is the direct alkylation of the piperidine nitrogen with a benzyl halide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Logical Workflow: N-Alkylation

Caption: Workflow for the synthesis of N-benzylpiperidine via direct alkylation.

Experimental Protocol: N-Alkylation of Piperidine [9][10]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.). Dissolve the amine in an anhydrous polar aprotic solvent like acetonitrile or DMF.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

-

Alkylating Agent Addition: Slowly add the benzyl halide (1.05 eq.) dropwise to the stirred solution.

-

Reaction: Stir the reaction at room temperature or gently heat (e.g., 50-60°C) and monitor the progress by TLC.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. If a solid base was used, filter the solid. Quench with water.

-

Purification: Separate the organic layer and extract the aqueous layer with a suitable solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl Chloride | K₂CO₃ | Ethanol | 80 (Microwave) | Good | [11] |

| Alkyl Bromide/Iodide | DIPEA | Acetonitrile | RT - 60 | < 70 | [9][10] |

Asymmetric Synthesis of Chiral Benzylpiperidines

For many pharmaceutical applications, stereochemical control is crucial.[12] Asymmetric synthesis of chiral benzylpiperidines, particularly at the C2 and C3 positions, is an active area of research. Methods include the use of chiral auxiliaries, chiral catalysts in hydrogenation and Heck reactions, and resolutions of racemic mixtures.[12][13][14] These advanced techniques are essential for accessing enantiomerically pure compounds for drug development.

Conclusion

The synthesis of substituted benzylpiperidines is a well-established field with a variety of robust and versatile methods at the disposal of the modern chemist. Reductive amination and direct N-alkylation offer efficient routes to N-substituted derivatives, while catalytic hydrogenation and Grignard reactions provide reliable access to C-substituted analogues. The choice of synthetic strategy is ultimately dictated by the desired substitution pattern, scalability, and stereochemical requirements of the target molecule. A thorough understanding of these fundamental routes is paramount for the efficient design and development of novel piperidine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 8. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

Physical properties like boiling point and solubility of piperidine compounds

An In-depth Technical Guide to the Physical Properties of Piperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine, a saturated heterocyclic amine, represents a cornerstone scaffold in medicinal chemistry and organic synthesis. Its six-membered ring containing a nitrogen atom imparts unique physicochemical characteristics that are fundamental to its function and application. A profound understanding of the physical properties of piperidine and its derivatives, particularly boiling point and solubility, is critical for researchers in process development, formulation science, and drug discovery. These properties govern reaction conditions, purification strategies, and the ultimate bioavailability of piperidine-containing active pharmaceutical ingredients (APIs).